molecular formula C30H52O26 B13811008 Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf

Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf

Cat. No.: B13811008
M. Wt: 828.7 g/mol
InChI Key: FLUADVWHMHPUCG-IJMQRRIMSA-N
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Description

The compound Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf is a complex oligosaccharide consisting of multiple monosaccharide units linked by glycosidic bonds This compound is characterized by its unique structure, which includes galactose, glucose, and fructose residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of hydroxyl groups on the monosaccharide units to prevent unwanted reactions. The protected monosaccharides are then linked together using glycosylation reactions, which form the glycosidic bonds between the sugar units. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids or bases .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Alternatively, chemical synthesis methods can be scaled up for industrial production, although they may require more stringent reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf: can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may use periodate under acidic conditions, while reduction reactions often employ sodium borohydride in an aqueous or alcoholic medium. Substitution reactions may require the presence of a base to facilitate the replacement of hydroxyl groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups. Substitution reactions can introduce new functional groups, such as esters or ethers .

Scientific Research Applications

Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf exerts its effects involves its interaction with specific molecular targets. These targets may include glycan-binding proteins, such as lectins, which recognize and bind to the glycosidic bonds in the compound. This binding can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, and immune responses .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Gal(a1-6)Glc(a1-6)Gal(a1-6)Gal(b1-2b)Fruf include other oligosaccharides with different glycosidic linkages or monosaccharide compositions. Examples include:

Uniqueness

The uniqueness of This compound lies in its specific glycosidic linkages and the combination of monosaccharide units. This unique structure imparts distinct biochemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C30H52O26

Molecular Weight

828.7 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[[(2R,3R,4S,5R,6S)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C30H52O26/c31-1-7-12(34)17(39)21(43)26(51-7)48-3-9-13(35)18(40)22(44)27(52-9)49-4-10-14(36)19(41)23(45)28(53-10)50-5-11-15(37)20(42)24(46)29(54-11)56-30(6-33)25(47)16(38)8(2-32)55-30/h7-29,31-47H,1-6H2/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+/m1/s1

InChI Key

FLUADVWHMHPUCG-IJMQRRIMSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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